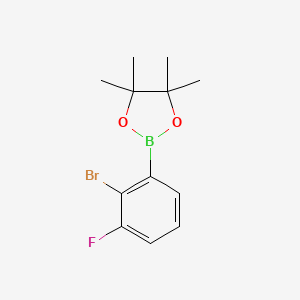
(2-Methoxynaphthalen-1-yl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxynaphthalen-1-yl)(methyl)sulfane: is an organic compound with the molecular formula C12H12OS and a molecular weight of 204.29 g/mol . It is characterized by the presence of a naphthalene ring substituted with a methoxy group at the second position and a methylsulfanyl group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxynaphthalen-1-yl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, such as 2-methoxynaphthalene.
Reaction with Methylsulfanyl Reagents: The key step involves the introduction of the methylsulfanyl group. This can be achieved through nucleophilic substitution reactions using reagents like methylthiol or methylsulfanyl chloride.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as in the presence of a base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxynaphthalen-1-yl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the original sulfide.
Substitution: Derivatives with different functional groups replacing the methoxy or methylsulfanyl groups.
Applications De Recherche Scientifique
(2-Methoxynaphthalen-1-yl)(methyl)sulfane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Methoxynaphthalen-1-yl)(methyl)sulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylsulfanyl groups can influence the compound’s binding affinity and specificity for these targets, affecting the overall biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxynaphthalene: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
1-Methoxynaphthalene: Differently substituted, leading to variations in reactivity and applications.
2-Methylthionaphthalene:
Uniqueness
(2-Methoxynaphthalen-1-yl)(methyl)sulfane is unique due to the presence of both methoxy and methylsulfanyl groups on the naphthalene ring. This dual substitution pattern imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Propriétés
IUPAC Name |
2-methoxy-1-methylsulfanylnaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS/c1-13-11-8-7-9-5-3-4-6-10(9)12(11)14-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKWLWDTTCJJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














